2-Isopropyl-5-oxohexanal
Overview
Description
2-Isopropyl-5-oxohexanal is an organic compound with the molecular formula C9H16O2. It is a clear, colorless to light yellow oil that is soluble in chloroform and methanol . This compound is used as an intermediate in the synthesis of various chemicals, including β-Phellandrene, a terpene compound found in eucalyptus leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-5-oxohexanal can be synthesized through several methods. One common method involves the oxidation of 2-isopropyl-5-hexanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of 2-isopropyl-5-hexanol. This process involves the use of a metal catalyst, such as palladium or platinum, in the presence of oxygen. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-oxohexanal undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: 2-Isopropyl-5-oxohexanoic acid.
Reduction: 2-Isopropyl-5-hexanol.
Substitution: Various substituted hexanal derivatives depending on the Grignard reagent used.
Scientific Research Applications
2-Isopropyl-5-oxohexanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-oxohexanal involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols, to form imines and hemiacetals, respectively . These reactions are catalyzed by acids or bases and involve the formation of a tetrahedral intermediate. The compound’s reactivity is influenced by the presence of the isopropyl group, which can affect the steric and electronic properties of the molecule .
Comparison with Similar Compounds
2-Isopropyl-5-oxohexanal can be compared with other similar compounds, such as:
Hexanal: A simple aldehyde with the molecular formula C6H12O. It lacks the isopropyl and keto groups present in this compound.
2-Isopropyl-5-hexanol: The alcohol precursor of this compound. It has a hydroxyl group instead of the aldehyde group.
2-Isopropyl-5-oxohexanoic acid: The oxidized form of this compound.
The uniqueness of this compound lies in its combination of an isopropyl group and a keto group, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
5-oxo-2-propan-2-ylhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZXYQBZHRMZNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336940 | |
Record name | 2-Isopropyl-5-oxohexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15303-46-5 | |
Record name | 2-Isopropyl-5-oxohexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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